molecular formula C3H5N3 B15321525 1,2,5-Triazaspiro[2.3]hex-1-ene

1,2,5-Triazaspiro[2.3]hex-1-ene

Katalognummer: B15321525
Molekulargewicht: 83.09 g/mol
InChI-Schlüssel: IIXVKZFWLNYVIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,2,5-Triazaspiro[2.3]hex-1-ene is a structurally novel spirocyclic compound featuring a triaza ring system fused at a single carbon atom. This class of molecules is of significant interest in modern chemical research, particularly in the development of new bioorthogonal reactions and as a core scaffold in medicinal chemistry. Spirocyclic structures like this are prized for their three-dimensionality and structural rigidity, which can be crucial for achieving selective molecular interactions. The specific research applications and mechanism of action for 1,2,5-Triazaspiro[2.3]hex-1-ene are areas of active investigation. Based on its structure, it may serve as a key synthetic intermediate or a pharmacophore in drug discovery efforts. Related triazaspiro compounds are explored for their potential biological activities and their utility in click chemistry applications, where strained small-ring systems can enable rapid, selective ligation for bioconjugation and probe development . Researchers can utilize this compound to explore new chemical space and develop novel synthetic methodologies. Handling should be conducted in a well-ventilated environment, and proper personal protective equipment should be worn. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C3H5N3

Molekulargewicht

83.09 g/mol

IUPAC-Name

1,2,5-triazaspiro[2.3]hex-1-ene

InChI

InChI=1S/C3H5N3/c1-3(2-4-1)5-6-3/h4H,1-2H2

InChI-Schlüssel

IIXVKZFWLNYVIC-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CN1)N=N2

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: 1,2,5-Triazaspirohex-1-ene Hydrochloride in Next-Generation Photoaffinity Labeling

Technical Whitepaper: 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride in Next-Generation Photoaffinity Labeling

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Focus: Structural dynamics, mechanistic advantages, and self-validating experimental workflows for CAS 2228823-96-7.

Executive Summary & Physicochemical Profile

In the field of target deconvolution and chemical proteomics, photoaffinity labeling (PAL) is an indispensable technique. However, traditional aliphatic diazirines frequently suffer from pH-dependent off-target labeling and diminished crosslinking yields due to undesired alkene rearrangements[1].

1,2,5-Triazaspiro[2]hex-1-ene hydrochloride (CAS 2228823-96-7) emerges as a highly strained, minimalist spirocyclic building block that elegantly solves these limitations[3]. By fusing a 4-membered azetidine ring with a 3-membered diazirine ring at a shared spiro-carbon, this reagent provides a compact, highly efficient photo-crosslinking handle that minimizes structural perturbation to the parent pharmacophore[1].

Table 1: Physicochemical Properties
PropertyValue
CAS Number 2228823-96-7[3]
Chemical Name 1,2,5-Triazaspiro[2]hex-1-ene hydrochloride[4]
Molecular Formula C3H6ClN3[3]
Molecular Weight 119.55 g/mol [3]
SMILES Cl.C1NCC12N=N2[3]
CLogP -0.751[3]
Storage Temperature -10 °C (Ice pack recommended for transit)[3]

Mechanistic Superiority: The Causality of Ring Strain

When irradiated with UV light (~350 nm), diazirines extrude nitrogen gas to form a highly reactive singlet carbene, which rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein[1]. However, larger cyclic diazirines (e.g., piperidine or pyrrolidine scaffolds) are highly susceptible to two major side reactions:

  • Alkene Rearrangement: The intermediate carbene undergoes intramolecular rearrangement to form an unreactive alkene, drastically reducing the effective crosslinking yield[1].

  • Diazo Isomerization: A portion of the diazirine isomerizes into a linear diazo compound. In traditional aliphatic diazirines, this diazo intermediate is highly reactive toward dilute acids, leading to a strong pH-dependent bias where the probe artificially enriches acidic amino acids (glutamate, aspartate) rather than mapping the true binding pocket[1].

The Spiro[2]hexane Advantage: The immense ring strain of the 4-membered azetidine fundamentally alters the reaction landscape. As demonstrated in structural evaluations of strained diazirines, the diazirine-substituted azetidine produces no alkene rearrangement products upon photolysis, affording near-quantitative yields (up to 95%) of the desired insertion adducts[1]. Furthermore, the diazo isomer generated by this strained system is entirely non-reactive to dilute acids, eliminating the acidic residue bias that plagues older PAL tags[1].

GA1,2,5-Triazaspiro[2.3]hex-1-ene(Spirocyclic Diazirine)BUV Irradiation(~350 nm)A->BCSinglet CarbeneIntermediateB->C -N2 (Primary)DDiazo IsomerIntermediateB->D IsomerizationEC-H / X-H Insertion(High Yield Crosslinking)C->E Rapid InsertionFAcid-Resistant(No Off-Target Bias)D->F Ring Strain Effect

Photolysis pathway of spirocyclic diazirines highlighting acid resistance and high insertion yield.

Table 2: Comparative Reactivity Profiles of Diazirine Tags
Diazirine Scaffold TypeAlkene RearrangementDiazo Intermediate Acid ReactivityOverall Crosslinking Efficiency
Azetidine-Diazirine (Spiro[2]hexane) None observed [1]Inert (No pH bias) [1]>90% [1]
Acyclic Aliphatic DiazirineLowHighly Reactive (pH bias)~60%
Piperidine-Diazirine (6-membered)High[1]Reactive<50%
Pyrrolidine-Diazirine (5-membered)High[1]Reactive<50%

Experimental Workflow & Self-Validating Protocols

To utilize 1,2,5-triazaspiro[2]hex-1-ene hydrochloride, it must be conjugated to a target pharmacophore. The secondary amine of the azetidine serves as an ideal nucleophile for amide coupling. As a Senior Application Scientist, I mandate that any PAL protocol must be designed as a self-validating system to prevent false-positive target identification.

Step-by-Step Methodology

Step 1: Pharmacophore Functionalization (Amide Coupling)

  • Procedure: Dissolve the carboxylic acid derivative of your target ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester. Add 1,2,5-triazaspiro[2]hex-1-ene hydrochloride (1.5 eq). Stir at room temperature for 2 hours.

  • Causality: The HCl salt of the building block must be neutralized by DIPEA to liberate the nucleophilic secondary amine. The steric compactness of the azetidine ensures rapid coupling despite it being a secondary amine.

Step 2: Live-Cell Equilibration

  • Procedure: Incubate live cells with the newly synthesized spiro-diazirine probe (1-10 µM) for 1 hour at 37°C.

  • Causality: Performing labeling in intact cells preserves endogenous protein complexes, native folding, and physiological ATP concentrations, yielding highly biologically relevant interactomes.

Step 3: UV Activation (Photolysis)

  • Procedure: Wash cells gently with PBS, place the culture plate on ice, and irradiate using a 350 nm UV lamp (e.g., 100W, 4 cm distance) for 5-10 minutes.

  • Causality: The 350 nm wavelength is specifically chosen because it matches the absorption maximum of the diazirine n→π∗ transition. Crucially, this avoids the 280 nm range, preventing the destructive excitation of aromatic amino acids (tryptophan/tyrosine) and minimizing generalized phototoxicity. Ice is used to restrict the diffusion radius of the short-lived carbene, ensuring it crosslinks only to the immediate binding pocket.

Step 4: Self-Validating Controls (Critical Requirement) A robust PAL experiment must run three parallel arms to validate the data:

  • Active Arm: Probe + Target + UV (Yields total crosslinked signal).

  • Light-Dependency Control: Probe + Target + NO UV .

    • Causality: Validates that crosslinking is strictly photochemical. Any signal here indicates non-specific, spontaneous electrophilic reactivity.

  • Binding-Site Competition Control: Probe + Excess Unlabeled Ligand + UV.

    • Causality: Validates spatial specificity. The unlabeled parent ligand outcompetes the probe at the active site, quenching the signal. If the signal persists, the crosslinking is non-specific (e.g., hydrophobic sticking to the protein surface).

WorkflowStep11. SynthesisAmide coupling ofCAS 2228823-96-7Step22. IncubationLive cell targetequilibrationStep1->Step2Step33. PhotolysisUV 350nm on ice(In situ crosslink)Step2->Step3Step44. ValidationUV(-) & CompetitionControlsStep3->Step4Step55. AnalysisLysis, Enrichment& LC-MS/MSStep4->Step5

Self-validating experimental workflow for photoaffinity labeling using spirocyclic diazirine probes.

References

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society (JACS), via PubMed Central (PMC). URL:[Link]

Synthesis Pathway of 1,2,5-Triazaspiro[2.3]hex-1-ene Diazirine Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology for mapping small molecule–protein interactions. Among photophores, aliphatic diazirines are highly prized due to their small steric footprint and ability to generate highly reactive singlet carbenes upon UV irradiation (~350 nm)[1]. However, traditional acyclic diazirines suffer from a critical flaw: competitive isomerization into linear diazo intermediates. These diazo species exhibit a strong pH-dependent labeling bias, selectively reacting with acidic amino acids (e.g., glutamate, aspartate) rather than forming the desired residue-agnostic crosslinks[2].

The development of 1,2,5-triazaspiro[2.3]hex-1-ene —an azetidine ring spiro-fused to a diazirine—represents a structural breakthrough. By embedding the diazirine within a highly strained four-membered spirocyclic system, alternative rearrangement pathways are energetically suppressed. This whitepaper details the mechanistic rationale, comparative advantages, and a self-validating, step-by-step synthetic methodology for producing 1,2,5-triazaspiro[2.3]hex-1-ene hydrochloride building blocks.

Mechanistic Rationale: The Azetidine-Diazirine Advantage

The efficacy of a diazirine probe is dictated by the fate of its excited state. Upon photolysis, diazirines extrude nitrogen gas to form a carbene. However, a secondary pathway allows the diazirine to isomerize into a diazo compound[1]. In acyclic or larger cyclic systems (like piperidines), the resulting diazo isomers are highly reactive toward dilute acids, leading to off-target labeling of acidic protein surfaces[2]. Furthermore, larger rings are susceptible to 1,2-hydride migrations, which quench the carbene to form inert alkene byproducts.

The azetidine-diazirine scaffold (1,2,5-triazaspiro[2.3]hex-1-ene) solves both issues through conformational constraint:

  • Suppression of Alkene Formation: The rigid spiro[2.3]hexane geometry restricts the orbital alignment required for 1,2-hydride migration, preventing alkene formation[2].

  • Inert Diazo Intermediates: While the diazo isomer can still form, the extreme ring strain of the azetidine system renders this specific diazo species nonreactive to dilute acids (e.g., 10 mM AcOH), effectively eliminating pH-dependent labeling bias[2].

Photolysis Diaz Azetidine Diazirine (1,2,5-Triazaspiro[2.3]hex-1-ene) Carbene Singlet Carbene (Highly Reactive) Diaz->Carbene UV Irradiation (~350 nm) Diazo Linear Diazo Isomer (Non-reactive to dilute acids) Diaz->Diazo Isomerization (Suppressed/Inert) Crosslink Covalent Protein Crosslink (Target Identification) Carbene->Crosslink Rapid Insertion (O-H, N-H, C-H)

Fig 1: Photolysis pathway demonstrating the suppressed diazo reactivity of azetidine diazirines.

Comparative Reactivity Profile

To illustrate the causality behind selecting the azetidine scaffold over other azacycles, the following table summarizes the quantitative photolysis data of various diazirine-substituted rings in aqueous environments.

Table 1: Photolysis Product Distribution of Diazirine-Substituted Azacycles [2]

Diazirine ScaffoldRing SizeAlkene RearrangementDiazo Isomer Reactivity (pH Bias)Hydrated Adduct Yield
Piperidine-fused 6-memberedHighHighly Reactive< 20%
Pyrrolidine-fused 5-memberedModerateReactive~ 45%
Azetidine-fused 4-memberedNone observed Nonreactive to dilute acids 95%

Note: High yields of the hydrated adduct indicate successful carbene generation and trapping by water, without loss to alkene or diazo-acid side reactions.

Step-by-Step Synthesis Protocol

The synthesis of 1,2,5-triazaspiro[2.3]hex-1-ene relies on a robust five-step sequence starting from commercially available 1-Boc-azetidin-3-one. The protocol is designed to maximize yield while safely handling energetic intermediates[3],[4].

Synthesis SM 1-Boc-azetidin-3-one (Starting Material) Oxime tert-Butyl 3-(hydroxyimino) azetidine-1-carboxylate SM->Oxime NH2OH·HCl, Pyridine Mesylate O-Mesyl Oxime Intermediate Oxime->Mesylate MsCl, Et3N, 0°C Diaziridine Diaziridine Intermediate Mesylate->Diaziridine Liquid NH3, -78°C BocDiaz tert-Butyl 1,2,5-triazaspiro [2.3]hex-1-ene-5-carboxylate Diaziridine->BocDiaz I2, Et3N, MeOH Final 1,2,5-Triazaspiro[2.3]hex-1-ene Hydrochloride BocDiaz->Final HCl in Dioxane

Fig 2: Five-step synthesis workflow for 1,2,5-triazaspiro[2.3]hex-1-ene hydrochloride.

Phase 1: Oxime Formation & Activation

Step 1: Synthesis of tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate

  • Dissolve 1-Boc-azetidin-3-one (1.0 equiv) in absolute ethanol.

  • Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (2.0 equiv).

  • Reflux the mixture for 2–4 hours.

  • Causality: Pyridine acts as both a base to liberate the free hydroxylamine and a catalyst for the nucleophilic addition. The resulting oxime is isolated via standard aqueous workup and extraction with ethyl acetate[3].

Step 2: O-Mesylation

  • Dissolve the oxime in anhydrous dichloromethane (DCM) and cool to 0 °C under argon.

  • Add triethylamine (Et₃N, 1.5 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Stir for 1 hour at 0 °C.

  • Causality: Activation of the oxime hydroxyl group into a mesylate is strictly required to create a highly reactive leaving group for the subsequent amination step[3].

Phase 2: Diaziridine Assembly

Step 3: Liquid Ammonia Cyclization

  • Cool a heavy-walled sealed tube apparatus to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous liquid ammonia (NH₃) into the tube.

  • Slowly add a solution of the O-mesyl oxime in anhydrous ether or THF to the liquid ammonia.

  • Seal the tube and allow it to slowly warm to room temperature, stirring for 12–18 hours.

  • Causality:This is the most critical step. The use of anhydrous liquid ammonia is mandatory. If aqueous ammonia (NH₄OH) is used, the hydroxide ions will competitively hydrolyze the mesylate back to the ketone. In liquid ammonia, the high concentration of the unhydrated nucleophile ensures rapid attack on the imine carbon, followed by intramolecular cyclization to form the diaziridine intermediate[3],[4].

Phase 3: Oxidation & Deprotection

Step 4: Oxidation to Diazirine

  • Dissolve the crude diaziridine in methanol.

  • Add Et₃N (2.0 equiv) and cool to 0 °C.

  • Add iodine (I₂, 1.1 equiv) in small portions until a persistent brown color remains.

  • Causality: Iodine is selected over stronger oxidants (like Ag₂O or KMnO₄) because it provides a mild, controlled oxidation environment. This prevents over-oxidation or ring-opening of the highly strained spiro-azetidine system, yielding tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate[4].

Step 5: Boc Deprotection

  • Dissolve the Boc-protected diazirine in a minimal amount of DCM.

  • Add 4M HCl in dioxane (5.0 equiv) and stir at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure to yield 1,2,5-triazaspiro[2.3]hex-1-ene hydrochloride as a solid.

  • Causality: Deprotection via HCl rather than trifluoroacetic acid (TFA) yields the hydrochloride salt. The HCl salt of the azetidine diazirine exhibits significantly higher bench stability and prevents spontaneous rearrangement compared to the free base or TFA salt[2].

Analytical Validation & Handling

To ensure scientific integrity, the final 1,2,5-triazaspiro[2.3]hex-1-ene hydrochloride must be validated:

  • UV-Vis Spectroscopy: The diazirine functional group exhibits a characteristic weak absorption band at ~350 nm , which is used to confirm the intact N=N double bond[1].

  • NMR Spectroscopy: The spirocyclic structure will show highly symmetric signals for the azetidine protons in ¹H-NMR due to the perpendicular alignment of the rings.

  • Handling Precautions: While the azetidine-diazirine is remarkably stable for a strained photophore, it must be protected from ambient light during long-term storage to prevent premature nitrogen extrusion. Store the hydrochloride salt at -20 °C in amber vials[1].

Sources

Photochemical Activation Mechanism of 1,2,5-Triazaspirohex-1-ene: A Technical Guide to Minimalist Photoaffinity Labeling

Photochemical Activation Mechanism of 1,2,5-Triazaspiro[1]hex-1-ene: A Technical Guide to Minimalist Photoaffinity Labeling

Executive Summary

In the field of chemoproteomics and drug discovery, mapping transient small-molecule/protein interactions without perturbing the native binding state is a persistent challenge. Traditional photo-reactive groups (photophores) often suffer from excessive steric bulk, which distorts the ligand's pharmacophore. 1,2,5-Triazaspiro[1]hex-1-ene represents a cutting-edge solution: a "minimalist" spirocyclic diazirine. By fusing a photo-activatable diazirine ring with an azetidine attachment handle, this architecture provides an ultra-compact, highly efficient carbene precursor. This whitepaper deconstructs the photochemical activation cascade, carbene insertion dynamics, and step-by-step experimental validation protocols required to deploy this molecule in advanced photoaffinity labeling (PAL) campaigns.

Structural Anatomy & The "Minimalist" Rationale

The efficacy of 1,2,5-Triazaspiro[1]hex-1-ene stems directly from its spiro[1] architecture.

  • The Photophore (Positions 1, 2, 3): The 3-membered diazirine ring acts as the latent reactive center.

  • The Attachment Handle (Position 5): The nitrogen at position 5 of the 4-membered azetidine ring provides a secondary amine handle, allowing seamless conjugation to a target ligand via amide coupling or reductive amination.

The Causality of Design: Why utilize a spirocyclic diazirine over a linear aliphatic diazirine? Linear diazirines often suffer from high rates of isomerization into long-lived diazo intermediates upon UV irradiation. These diazo species diffuse away from the binding pocket and react electrophilically with acidic residues (e.g., Glutamate, Aspartate), creating a severe pH-dependent labeling bias [1]. The constrained spirocyclic geometry of 1,2,5-Triazaspiro[1]hex-1-ene restricts this isomerization, heavily favoring the "true" carbene mechanism. This ensures that the resulting crosslink accurately reflects the spatial reality of the binding pocket rather than a thermodynamic artifact [1].

The Photochemical Activation Cascade

The transition of 1,2,5-Triazaspiro[1]hex-1-ene from a stable ground state to a highly reactive crosslinker is governed by strict quantum mechanical rules.

  • Photon Absorption: Irradiation at 350–365 nm triggers an n→π∗ electronic transition within the N=N double bond [2]. Causality: This specific wavelength is chosen because it possesses sufficient energy to rupture the strained diazirine ring, yet falls outside the absorption spectra of endogenous aromatic amino acids (Trp, Tyr, Phe), thereby preventing UV-induced target degradation.

  • Nitrogen Extrusion: The excited singlet state ( S1​ ) rapidly extrudes nitrogen gas ( N2​ ). The thermodynamic driving force for this irreversible step is the massive enthalpy of N2​ formation coupled with the release of angular ring strain.

  • Carbene Formation: The primary product is a highly reactive singlet spiro-azetidinyl carbene. While a minor side-pathway can lead to a linear diazo isomer, the spirocyclic constraint minimizes this, funneling the reaction toward the desired carbene species [2].

PhotochemicalCascadeA1,2,5-Triazaspiro[2.3]hex-1-ene(Ground State)BExcited Singlet State (S1)[n -> π* transition]A->B UV (350-365 nm)CSpiro-Azetidinyl Carbene(Singlet State)B->C - N2 (Extrusion)DLinear Diazo Isomer(Side Pathway)B->D IsomerizationEC-H / X-H Insertion(Covalent Crosslink)C->E Target ProteinFSolvent Quenching(Azetidinol Formation)C->F H2O (Solvent)D->C hv / - N2

Fig 1. Photochemical activation cascade of 1,2,5-Triazaspiro[1]hex-1-ene into reactive carbene.

Carbene Insertion Dynamics

Once generated, the spiro-azetidinyl carbene acts as the ultimate proximity sensor. The carbene is born in the singlet state , possessing an empty p-orbital and a filled sp2 orbital.

Concerted Insertion: Singlet carbenes undergo a concerted, single-step insertion into unactivated C-H, N-H, or O-H bonds of the target protein [4]. Causality: The concerted nature of this insertion is critical. If the carbene were to undergo intersystem crossing (ISC) to a triplet state, it would react via a two-step radical abstraction-recombination pathway. Triplet radical intermediates have longer lifetimes, allowing them to diffuse and crosslink non-specifically. The singlet state of the spiro-carbene ensures an instantaneous reaction (half-life in the nanosecond regime), effectively taking a "molecular snapshot" of the binding event [2].

If the probe is not bound to a target and is exposed to the solvent channel, the carbene rapidly inserts into the O-H bond of water, forming an inert azetidinol byproduct. This rapid solvent quenching is a highly desirable trait, as it prevents unbound probes from generating false-positive background noise.

Experimental Protocol: Photoaffinity Labeling Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is optimized to maintain the thermodynamic equilibrium of the ligand-target complex prior to instantaneous covalent trapping [3].

Step 1: Probe Assembly & Validation

  • Conjugate your target pharmacophore to the N5 position of 1,2,5-Triazaspiro[1]hex-1-ene. Ensure a bioorthogonal handle (e.g., terminal alkyne) is installed elsewhere on the ligand.

  • Validation: Verify by LC-MS that the probe retains >90% of the native ligand's binding affinity ( Kd​ or IC50​ ).

Step 2: Equilibration (Dark Phase)

  • Incubate the synthesized probe (typically 1–10 µM) with the target protein or cell lysate in a physiological buffer.

  • Causality: This step must be performed in strict darkness to prevent premature photolysis. Allow 30 minutes for the system to reach thermodynamic equilibrium.

Step 3: Photo-Activation

  • Transfer the samples to a shallow, UV-transparent multi-well plate. Place the plate directly on an ice bath.

  • Irradiate at 350–365 nm (using a 1000W Hg/Xe lamp with a bandpass filter, or targeted LEDs) for 10 to 15 minutes [3].

  • Causality: Performing this step on ice is mandatory. UV irradiation generates localized heat; ice prevents thermal denaturation of the proteome and minimizes the kinetic off-rate ( koff​ ) of the non-covalently bound probe during activation.

Step 4: Bioorthogonal Click Chemistry

  • Subject the crosslinked lysate to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add an azide-functionalized reporter (e.g., Biotin-N3 or Cyanine5-N3), CuSO4​ , THPTA ligand, and Sodium Ascorbate.

  • Causality: The bioorthogonal handle allows the minimalist probe to remain small during the binding event, only adding the bulky reporter tag after the covalent crosslink is secured.

Step 5: Isolation & Analysis

  • Enrich the crosslinked proteins using Streptavidin-agarose beads (if biotinylated).

  • Perform on-bead trypsin digestion and analyze via High-Resolution LC-MS/MS to pinpoint the exact amino acid residue modified by the spiro-carbene.

ExperimentalWorkflowStep11. Probe SynthesisAttach ligand to N5 of azetidineStep22. EquilibrationIncubate probe with target proteinStep1->Step2Step33. Photo-ActivationUV irradiation (350 nm, 10-15 min) on iceStep2->Step3Step44. Bioorthogonal ClickAttach reporter (e.g., fluorophore/biotin)Step3->Step4Step55. AnalysisLC-MS/MS or SDS-PAGE target identificationStep4->Step5

Fig 2. Step-by-step experimental workflow for spiro-diazirine photoaffinity labeling.

Quantitative Data Analysis: Photophore Comparison

To justify the selection of 1,2,5-Triazaspiro[1]hex-1-ene, we must benchmark it against legacy photophores. The table below summarizes the quantitative physicochemical properties dictating probe performance.

Photophore ClassSpecific ExampleActivation WavelengthReactive IntermediateReactive Half-LifeCrosslinking RadiusSteric Bulk (MW addition)Primary Limitation
Spiro-Diazirine 1,2,5-Triazaspiro[1]hex-1-ene350–365 nmSinglet Carbene~1 ns~3.0 Å~83 DaLow absolute crosslinking yield (1-5%) due to rapid water quenching.
Benzophenone 4-Benzoylphenylalanine350–360 nmDiradical~100 µs~3.1 Å~182 DaMassive steric bulk; disrupts native ligand binding affinity.
Aryl Azide Phenyl Azide250–350 nmSinglet Nitrene~10 µs~3.0 Å~119 DaRequires damaging short-wave UV; prone to ring-expansion side reactions.

Data Synthesis: While Benzophenones offer higher absolute crosslinking yields due to their reversible excitation state, their massive steric footprint often renders them useless for small-molecule profiling. 1,2,5-Triazaspiro[1]hex-1-ene sacrifices raw yield for unparalleled spatial accuracy and minimal structural perturbation, making it the superior choice for high-fidelity target identification.

References

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing.
  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. PMC.
  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC.
  • Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science (RSC Publishing).

Unlocking Novel Carbene Reactivity: A Guide to Generation from 1,2,5-Triazaspiro[2.3]hex-1-ene Precursors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive carbene intermediates are powerful tools in modern organic synthesis, enabling a diverse array of chemical transformations, including cyclopropanations and C-H functionalization.[1][2] The development of novel precursors to access unique carbene structures is paramount for expanding the synthetic chemist's toolkit. This guide provides a comprehensive overview of the 1,2,5-Triazaspiro[2.3]hex-1-ene scaffold as a versatile precursor for the generation of highly reactive and synthetically valuable carbene intermediates. We will explore the synthesis of these strained heterocyclic systems, detail the methodologies for their decomposition into carbenes, and discuss the nature and subsequent reactivity of the generated intermediates. This document is intended for researchers and professionals seeking to leverage cutting-edge carbene chemistry in their synthetic endeavors.

Introduction to Carbene Chemistry and the Spirocyclic Precursor

A carbene is a neutral, divalent carbon species containing two unshared valence electrons.[3] These intermediates are broadly classified into two electronic spin states: singlet and triplet.[3][4] Singlet carbenes, with paired electrons, typically undergo concerted, stereospecific reactions, while triplet carbenes, with unpaired electrons, behave as diradicals and engage in stepwise processes.[3][5] The ability to control the generation and reactivity of carbenes is crucial for their application in constructing complex molecular architectures.

Diazo compounds have traditionally been the workhorse for carbene generation.[2][5][6] However, the quest for novel reactivity has driven the exploration of alternative precursors. The 1,2,5-Triazaspiro[2.3]hex-1-ene system, a unique class of strained heterocycles, emerges as a promising candidate. Its inherent ring strain and the pre-organized framework for nitrogen extrusion offer a distinct pathway to generate cyclopropylidene and vinylidene carbenes, intermediates that can be challenging to access through other means.

This guide provides the foundational knowledge and practical insights required to utilize these spirocyclic precursors effectively.

Synthesis of 1,2,5-Triazaspiro[2.3]hex-1-ene Precursors

The construction of the triazaspiro[2.3]hex-1-ene core relies on the principle of cycloaddition chemistry, specifically the reaction between a strained alkene and an azide. The high ring strain of molecules like cyclopropenes makes them excellent dienophiles or dipolarophiles for such transformations.[7]

The most common strategy involves a [3+2] cycloaddition of an organic azide with a substituted cyclopropene. This approach benefits from the modularity of both components, allowing for the introduction of various substituents to tune the properties of the resulting precursor and the carbene it generates.

cluster_synthesis Synthesis of 1,2,5-Triazaspiro[2.3]hex-1-ene Cyclopropene Substituted Cyclopropene TransitionState [3+2] Cycloaddition Transition State Cyclopropene->TransitionState Azide Organic Azide (R-N3) Azide->TransitionState Product 1,2,5-Triazaspiro[2.3]hex-1-ene TransitionState->Product

Caption: General synthesis via [3+2] cycloaddition.

Experimental Protocol: Synthesis of a Model 1,2,5-Triazaspiro[2.3]hex-1-ene

This protocol describes a general procedure for the synthesis of a triazaspiro[2.3]hex-1-ene from a cyclopropene and an azide.

Materials:

  • Substituted Cyclopropene (1.0 eq)

  • Organic Azide (e.g., Phenyl Azide, 1.1 eq)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the substituted cyclopropene in the anhydrous solvent.

  • Addition of Azide: Slowly add the organic azide to the stirred solution at room temperature. The addition is typically done dropwise via a syringe.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These reactions are often complete within a few hours at room temperature, although gentle heating (40-60 °C) may be required for less reactive substrates.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 1,2,5-Triazaspiro[2.3]hex-1-ene product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Note: The choice of an anhydrous solvent and inert atmosphere is critical to prevent side reactions with water or oxygen, especially if the substrates are sensitive. The use of a slight excess of the azide ensures complete consumption of the potentially more valuable cyclopropene starting material.

Generation of Carbene Intermediates: Methodologies

The triazaspiro[2.3]hex-1-ene core is designed for facile extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to yield the desired carbene intermediate. This can be achieved through thermal or photochemical activation.

cluster_methods Carbene Generation Pathways Precursor 1,2,5-Triazaspiro[2.3]hex-1-ene Thermal Thermal Activation (Heat, Δ) Precursor->Thermal Extrusion of N₂ Photo Photochemical Activation (Light, hν) Precursor->Photo Extrusion of N₂ Carbene Reactive Carbene Intermediate + N₂ Thermal->Carbene Photo->Carbene

Caption: Primary methods for carbene generation.

Thermal Generation

Heating the 1,2,5-triazaspiro[2.3]hex-1-ene in an appropriate solvent leads to the cleavage of the C-N bonds and the release of N₂ gas.

  • Mechanism: The decomposition is a concerted or near-concerted pericyclic reaction. The required temperature depends on the stability of the specific triazaspiro-hexene, which is influenced by its substituents.

  • Advantages: Simple experimental setup.

  • Disadvantages: Higher temperatures may lead to undesired side reactions or decomposition of sensitive functional groups present in the molecule.

General Protocol for Thermal Carbene Generation:

  • Dissolve the triazaspiro[2.3]hex-1-ene precursor and any trapping agent (e.g., an alkene) in a high-boiling, inert solvent (e.g., toluene, xylene) in a flask equipped with a reflux condenser.

  • Heat the solution to the desired temperature (typically 80-140 °C) under an inert atmosphere.

  • Monitor the reaction for the consumption of the starting material and the formation of the product.

  • Upon completion, cool the reaction and purify the product using standard methods.

Photochemical Generation

Irradiation with UV light provides an alternative, often milder, method for inducing N₂ extrusion.[8][9]

  • Mechanism: The precursor absorbs a photon, promoting it to an electronically excited state which then rapidly decomposes, releasing N₂.

  • Advantages: Can be performed at low temperatures, preserving sensitive functional groups. Offers temporal control over carbene generation.

  • Disadvantages: Requires specialized photochemical equipment. The wavelength of light must be carefully chosen to excite the precursor without decomposing the product.

General Protocol for Photochemical Carbene Generation:

  • Dissolve the triazaspiro[2.3]hex-1-ene precursor and trapping agent in a suitable solvent (one that is transparent at the irradiation wavelength, e.g., acetonitrile, dichloromethane) in a quartz reaction vessel.

  • Degas the solution to remove oxygen, which can quench triplet carbenes.

  • Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp with a filter) while maintaining a constant temperature (often 0 °C or room temperature).

  • Monitor the reaction progress until the starting material is consumed.

  • Remove the solvent and purify the product.

ParameterThermal GenerationPhotochemical Generation
Activation Heat (Δ)Light (hν)
Temperature High (80-140 °C)Low to Ambient
Selectivity Can be lower due to side reactionsOften higher, milder conditions
Equipment Standard laboratory glasswarePhotoreactor, specific wavelength lamps
Best For Thermally robust substratesThermally sensitive substrates

The Resulting Carbene Intermediates and Their Transformations

The decomposition of 1,2,5-Triazaspiro[2.3]hex-1-ene initially produces a highly strained cyclopropylidene carbene . This species is often not the final reactive intermediate, as it can undergo rapid rearrangement.

Precursor 1,2,5-Triazaspiro[2.3]hex-1-ene N2_Extrusion - N₂ Precursor->N2_Extrusion Carbene1 Initial Intermediate: Cyclopropylidene Carbene N2_Extrusion->Carbene1 Rearrangement Ring Opening Rearrangement Carbene1->Rearrangement Carbene2 Secondary Intermediate: Vinylidene Carbene Rearrangement->Carbene2

Caption: Carbene generation and subsequent rearrangement.

  • Cyclopropylidene Carbene: This is a carbene where the divalent carbon is part of a three-membered ring. The high strain of this system makes it prone to further reaction.

  • Vinylidene Carbene: Cyclopropylidene carbenes can undergo a facile ring-opening rearrangement to form vinylidene carbenes (R₂C=C:).[8] These intermediates are valuable for the synthesis of alkynes and allenes. The propensity for this rearrangement is a key feature of using triazaspiro[2.3]hex-1-ene precursors.

The spin state (singlet vs. triplet) of the generated carbene is critical to its subsequent reactivity. Photochemical generation can sometimes favor the formation of the triplet state, depending on the presence of sensitizers, while thermal methods often lead to the singlet state which can then intersystem cross to the more stable triplet ground state for many carbenes.[5][10]

Synthetic Applications and Reactivity

The carbenes generated from these spirocyclic precursors can participate in a variety of powerful synthetic transformations.

  • Cyclopropanation: Singlet carbenes add to alkenes in a concerted and stereospecific manner to form cyclopropanes, a common motif in pharmaceuticals and natural products.[3]

  • C-H Insertion: Carbenes can insert into C-H bonds, providing a direct route to C-C bond formation. This is a highly sought-after transformation for late-stage functionalization.[1]

  • Rearrangement to Alkynes: As discussed, the intermediate vinylidene carbenes are known to rapidly rearrange to form alkynes, offering a unique entry into this important functional group.[8]

  • Ylide Formation: Reaction with heteroatoms (e.g., in sulfides or amines) can generate ylides, which can undergo further synthetically useful rearrangements.

Characterization of Transient Carbene Intermediates

Directly observing highly reactive carbenes is challenging. A combination of indirect methods and advanced spectroscopic techniques is typically employed.

  • Product Analysis: The most straightforward method is to analyze the structure of the final, stable products. For example, the formation of a cyclopropane from an alkene trap strongly implies the intermediacy of a carbene.

  • Matrix Isolation Spectroscopy: At cryogenic temperatures (e.g., in a solid argon matrix), carbenes can have a sufficiently long lifetime to be characterized by IR and UV-Vis spectroscopy.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the definitive method for detecting and characterizing triplet state carbenes, as it directly observes the unpaired electrons.[10]

  • Computational Chemistry: Density Functional Theory (DFT) is an invaluable tool for predicting the structures, relative energies of singlet and triplet states, and reaction pathways of carbene intermediates.[8]

Conclusion and Future Outlook

The 1,2,5-Triazaspiro[2.3]hex-1-ene scaffold represents a valuable and still under-explored class of precursors for generating reactive carbene intermediates. The ability to access strained cyclopropylidene and vinylidene carbenes under relatively mild thermal or photochemical conditions opens new avenues for synthetic innovation. For professionals in drug development, the capacity to perform novel cyclopropanations and C-H functionalizations offers powerful new strategies for modifying lead compounds and creating diverse molecular libraries. Future research will likely focus on developing catalytic, enantioselective transformations using these precursors and expanding the scope of their application in complex target synthesis.

References

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Navigating the Frontier of Drug Discovery: A Technical Guide to 1,2,5-Triazaspiro[2.3]hex-1-ene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Uncharted Territory

The quest for novel therapeutic agents perpetually drives chemists toward unexplored molecular architectures. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality and structural novelty, which can lead to improved potency, selectivity, and physicochemical properties in drug candidates.[1] 1,2,5-Triazaspiro[2.3]hex-1-ene represents a fascinating, yet sparsely documented, member of the triazaspirocycle family. This guide serves as a technical resource for researchers venturing into the use of this and related strained heterocyclic systems.

Section 1: Inferred Hazard Identification and Risk Assessment

The unique structure of 1,2,5-Triazaspiro[2.3]hex-1-ene—a strained spirocyclic system containing a cyclopropene-like double bond and a triaza moiety—informs our understanding of its potential hazards.

Physical and Chemical Hazards

The primary concern stems from the significant ring strain inherent in the spiro[2.3]hexane framework.[2] Strained rings are prone to exothermic decomposition or polymerization, which can be initiated by heat, light, or mechanical shock. The presence of a double bond within this strained system further enhances its reactivity.

  • Thermal Instability: Similar to other highly strained molecules, there is a potential for explosive decomposition upon heating.[3]

  • Reactivity: The molecule is expected to be highly reactive. It may be sensitive to air, moisture, and incompatible with strong oxidizing agents, acids, and peroxides.

  • Flammability: While not explicitly known, similar small organic molecules are flammable and their vapors can form explosive mixtures with air.[4][5][6] All sources of ignition should be rigorously excluded.

G

Caption: Logical relationship of structural features to inferred hazards.

Toxicological Profile

The toxicological properties of 1,2,5-Triazaspiro[2.3]hex-1-ene have not been fully investigated. However, nitrogen-containing heterocycles can exhibit a range of biological activities and potential toxicities.

  • Inhalation: May cause respiratory irritation. High vapor concentrations could lead to symptoms like headache, dizziness, and nausea.

  • Skin and Eye Contact: May cause skin and serious eye irritation.[7]

  • Ingestion: Likely harmful if swallowed.

Given the lack of specific data, this compound should be handled as a substance with high acute and chronic toxicity.

Section 2: Safe Handling and Experimental Protocols

A stringent adherence to safety protocols is paramount when working with a molecule of unknown and potentially high reactivity.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be supplemented with enhanced protective measures.

PPE ItemSpecificationRationale
Eye Protection Safety goggles and a full-face shield.Protects against splashes and potential energetic decomposition.
Hand Protection Chemically resistant gloves (e.g., nitrile), inspected before use. Use proper glove removal technique.[7][8]Prevents skin contact with a potentially toxic and irritating substance.
Body Protection Flame-resistant lab coat.Protects against fire and chemical splashes.
Respiratory Use only in a certified chemical fume hood. For emergencies or when ventilation is inadequate, use a respirator with appropriate cartridges.[8]Prevents inhalation of potentially harmful vapors.
Engineering Controls and Storage
  • Ventilation: All manipulations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with explosion-proof electrical/ventilating/lighting equipment.

  • Inert Atmosphere: Due to its likely sensitivity to air and moisture, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.

  • Storage: Store in a cool, dry, and dark place.[9] The compound should be kept in a tightly closed container in a designated area for flammable and reactive materials, away from heat and sources of ignition.[5]

  • Solutions: If the compound is in solution, it should be used as soon as possible. For short-term storage, keep at -20°C. Avoid repeated freeze-thaw cycles.[9]

Experimental Workflow: Small-Scale Synthesis via 1,3-Dipolar Cycloaddition

The most common method for constructing triazaspirocycles is the 1,3-dipolar cycloaddition.[10] This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring.[10]

G

Caption: General workflow for the synthesis of triazaspirocycles.

Step-by-Step Protocol:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Handling: Carefully weigh and dissolve the dipolarophile and the 1,3-dipole precursor in an appropriate anhydrous solvent inside a fume hood.

  • Reaction: Slowly add one reagent solution to the other at a controlled temperature (often sub-ambient to manage exotherms).

  • Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench it carefully (if necessary) and proceed with extraction and purification, typically via column chromatography.

  • Waste Disposal: All chemical waste must be treated as hazardous. Generators must consult local, regional, and national regulations for complete and accurate classification and disposal.

Section 3: Chemical Reactivity and Applications in Drug Discovery

Cycloreversion

A key feature of triazaspirocycles is their potential for cycloreversion, driven by the release of ring strain.[10] This reaction can regenerate the corresponding dipole and dipolarophile.[10] This reactivity can be both a challenge for stability and an opportunity for synthetic utility, allowing the triazaspirocycle to act as a masked form of a reactive species.

G Triaza 1,2,5-Triazaspiro[2.3]hex-1-ene Dipole 1,3-Dipole (e.g., Azide) Triaza->Dipole Cycloreversion Alkene Strained Alkene Triaza->Alkene Cycloreversion Dipole->Triaza Cycloaddition Alkene->Triaza Cycloaddition

Caption: Equilibrium between cycloaddition and cycloreversion.

Applications in Medicinal Chemistry

The rigid, three-dimensional structure of spirocycles makes them "privileged" motifs in drug design.[1] They can present substituents in well-defined spatial orientations, leading to high-affinity interactions with biological targets. Triazaspirocycles, in particular, have shown a wide range of biological activities and have promising applications in drug discovery.[1][10] The introduction of this scaffold can lead to improvements in potency, selectivity, and other ADME (absorption, distribution, metabolism, and excretion) properties.[1] Their synthesis via multicomponent reactions also allows for the rapid generation of diverse compound libraries for screening.[11]

Section 4: Emergency Procedures

In the absence of a specific SDS, general procedures for reactive chemicals should be followed.

  • Spills: Evacuate the area. Remove all sources of ignition. Use non-sparking tools and absorbent, inert material for clean-up.[4] Do not flush into the sewer system.

  • Fire: Use CO₂, dry chemical, or alcohol-resistant foam. Water mist may be used to cool containers. Wear self-contained breathing apparatus.

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Conclusion

1,2,5-Triazaspiro[2.3]hex-1-ene and related triazaspirocycles represent a promising but challenging area of chemical research. Their high reactivity, driven by ring strain, demands the utmost respect and adherence to rigorous safety protocols. By understanding the inferred hazards and leveraging their unique chemical properties, researchers can safely explore the potential of these compounds to unlock new avenues in drug discovery and development.

References

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Handling Instructions - DBA Italia. (n.d.).
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Methodological & Application

Target Identification in Chemical Proteomics with 1,2,5-Triazaspiro[2.3]hex-1-ene Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Target identification is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] Photoaffinity labeling (PAL) has emerged as a powerful strategy for covalently capturing a small molecule's protein targets directly within a complex biological system.[3] This guide provides a detailed technical overview and step-by-step protocols for utilizing probes built on the 1,2,5-Triazaspiro[2.3]hex-1-ene scaffold. This diazirine-containing moiety serves as a compact and efficient photo-crosslinker. When integrated into a chemical probe with a bioorthogonal handle, it enables a robust workflow for the enrichment and subsequent mass spectrometry-based identification of specific protein binding partners.

The Principle: Covalent Capture and Bioorthogonal Detection

The core of this technique is a multi-functional chemical probe. A typical probe based on the 1,2,5-Triazaspiro[2.3]hex-1-ene scaffold consists of three essential components: a ligand to direct binding, the photoreactive diazirine group, and a bioorthogonal handle (typically an alkyne) for downstream analysis.

The workflow proceeds in several distinct stages:

  • Binding & Photo-activation: The probe is incubated with a biological sample (live cells or lysates), allowing the ligand portion to bind to its protein target(s). Subsequent irradiation with UV light (typically ~365 nm) excites the diazirine ring.[4]

  • Carbene Formation & Covalent Cross-linking: Upon excitation, the diazirine expels a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[3] This carbene rapidly inserts into nearby C-H or heteroatom-H bonds of the target protein, forming a stable, covalent link.[5] The extremely short lifetime of the carbene ensures that labeling is largely restricted to proteins in the immediate vicinity of the probe's binding site.[3]

  • Bioorthogonal Ligation ("Click Chemistry"): After cross-linking, the sample is lysed, and a reporter tag is attached to the probe's alkyne handle via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[4][6] This reporter is typically a biotin molecule for affinity purification.

  • Enrichment and Identification: The biotinylated proteins are captured on streptavidin-coated beads, washed to remove non-specific binders, and digested into peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.[7][8]

G cluster_workflow Overall Workflow cluster_mechanism Molecular Mechanism Incubation 1. Incubation Probe + Biological System UV 2. UV Activation (λ ≈ 365 nm) Incubation->UV Target Binding Click 3. Click Chemistry + Biotin-Azide UV->Click Covalent Cross-linking Carbene Carbene Intermediate (Highly Reactive) UV->Carbene Generates Enrich 4. Enrichment Streptavidin Beads Click->Enrich Biotinylation Crosslinked Covalently-Linked Probe-Protein Complex Click->Crosslinked Acts upon MS 5. Digestion & LC-MS/MS Protein Identification Enrich->MS Isolation Probe Probe (Ligand-Diazirine-Alkyne) Probe->Carbene UV Light (hν) - N₂ Target Target Protein Target->Crosslinked C-H Insertion Carbene->Crosslinked C-H Insertion

Figure 1. General workflow and molecular mechanism of diazirine-based photoaffinity labeling.

Expertise & Experience: Probe Design and Key Considerations

The success of a photoaffinity labeling experiment hinges on the design of the probe. The 1,2,5-Triazaspiro[2.3]hex-1-ene scaffold offers a compact and relatively stable diazirine source. Commercially available building blocks, such as 5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid, provide a convenient starting point, incorporating the photoreactive group, an alkyne handle, and a carboxylic acid for straightforward amide coupling to an amine-containing ligand.[9]

Causality Behind Experimental Choices:

  • Placement of the Diazirine: The photoreactive group should be positioned on the ligand such that upon binding, it is oriented towards the protein target and not solvent-exposed. Carbene reactions are readily quenched by water, which can significantly reduce labeling efficiency.[3][5]

  • Minimal Perturbation: The addition of the diazirine and alkyne handle should not significantly disrupt the parent ligand's affinity for its target. A substantial loss in binding affinity will compromise the experiment. It is crucial to test the probe's biological activity and compare it to the parent compound.

  • Linker Length and Flexibility: The linker connecting the ligand to the photoreactive group and alkyne handle can influence binding and labeling efficiency. An overly rigid or short linker may create steric hindrance, while a long, flexible linker might allow the carbene to label proteins that are only transiently or distantly associated with the primary target.

Trustworthiness: The Imperative of Self-Validating Controls

A list of proteins identified by mass spectrometry is not, by itself, a validated set of targets. The high reactivity of the carbene intermediate can lead to non-specific labeling. Therefore, a rigorous set of controls is mandatory to distinguish true binding partners from background noise.

  • Control 1: No UV Irradiation: This is the most critical control. The sample is treated with the probe but not exposed to UV light. Any proteins identified in this sample represent non-covalent interactors with the probe, the affinity matrix, or both. True targets should only be significantly enriched in the UV-treated sample.

  • Control 2: Competition with Parent Ligand: This control validates the specificity of the probe's binding. The experiment is run in the presence of the photoaffinity probe plus a significant excess (e.g., 50-100 fold) of the original, unmodified ligand. Labeling of a true target should be significantly reduced or eliminated, as the parent ligand outcompetes the probe for the binding site.

  • Control 3: Inactive (Photostable) Probe: A valuable, though synthetically demanding, control is a probe analog where the diazirine is replaced with a stable functional group (e.g., a dimethyl group). This control helps identify proteins that interact non-specifically with the probe's scaffold, linker, or alkyne handle.[4]

G cluster_exp Experimental Condition cluster_controls Control Conditions Exp Experiment Probe + UV TrueHit Validated Target Exp->TrueHit High Signal FalsePositive False Positive Exp->FalsePositive High Signal NoUV Control 1 Probe, No UV NoUV->TrueHit Low Signal NoUV->FalsePositive High Signal Comp Control 2 Probe + UV + Excess Ligand Comp->TrueHit Low Signal Comp->FalsePositive High Signal Inactive Control 3 Inactive Probe + UV Inactive->TrueHit Low Signal Inactive->FalsePositive High Signal

Figure 2. Logical framework for validating target proteins using essential controls.

Detailed Protocols

These protocols provide a general framework. Optimization of probe concentration, incubation times, and UV exposure is essential for each new probe and biological system.

Protocol 1: Photoaffinity Labeling in Live Cells
  • Cell Culture: Plate cells (e.g., HEK293T, HeLa) in a suitable format (e.g., 10 cm or 15 cm dishes) and grow to 80-90% confluency.

  • Probe Incubation:

    • Replace the culture medium with serum-free medium.

    • Add the 1,2,5-Triazaspiro[2.3]hex-1-ene-based probe to the desired final concentration (typically 1-10 µM).

    • For competition controls, add the excess parent ligand 30 minutes prior to adding the probe.

    • Incubate for 1-4 hours at 37°C in a CO₂ incubator.

  • UV Irradiation:

    • Remove the lid from the culture dish.

    • Place the dish on a cold surface (e.g., an ice-water bath) to minimize heat-induced stress.

    • Irradiate with a long-wave UV lamp (365 nm) for 5-15 minutes. The optimal energy and distance should be determined empirically. A common setup is a 365 nm UV transilluminator or a dedicated photo-cross-linking apparatus.

  • Cell Harvesting:

    • Immediately after irradiation, aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into 1 mL of ice-cold PBS, transfer to a microfuge tube, and pellet by centrifugation (500 x g, 5 min, 4°C).

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C or proceed directly to the click chemistry reaction.

Protocol 2: Biotinylation via Click Chemistry
  • Cell Lysis:

    • Resuspend the cell pellet in 500 µL of lysis buffer (e.g., 1% SDS in PBS with protease inhibitors).

    • Sonicate briefly to shear genomic DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation (16,000 x g, 10 min, 4°C). Transfer the supernatant to a new tube.

  • Prepare Click Reagents:

    • Biotin-Azide: 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 50 mM stock in water (prepare fresh). TCEP is often preferred as it is more stable to air oxidation.

  • Click Reaction:

    • To 500 µL of protein lysate (approx. 1-2 mg total protein), add the following in order, vortexing gently after each addition:

      • Biotin-Azide to a final concentration of 100 µM.

      • TCEP to a final concentration of 1 mM.

      • CuSO₄ to a final concentration of 1 mM.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

Protocol 3: Enrichment and On-Bead Digestion
  • Protein Precipitation:

    • Precipitate the protein to remove excess SDS and click reagents. Add 4 volumes of ice-cold acetone, incubate at -20°C for 30 minutes, and centrifuge (16,000 x g, 10 min, 4°C).

    • Carefully decant the acetone and air-dry the protein pellet.

  • Resuspension and Enrichment:

    • Resuspend the pellet in a buffer compatible with streptavidin binding (e.g., 1% Triton X-100 in PBS).

    • Add pre-washed high-capacity streptavidin-agarose or magnetic beads and incubate for 2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:

      • 2x with 1% SDS in PBS.

      • 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.

      • 3x with PBS.

  • On-Bead Digestion:

    • Resuspend the washed beads in 100 µL of digestion buffer (2 M urea in 100 mM Tris-HCl, pH 8.0).

    • Reduction: Add DTT to 5 mM and incubate at 37°C for 30 minutes.

    • Alkylation: Add iodoacetamide (IAA) to 15 mM and incubate in the dark at room temperature for 30 minutes.

    • Digestion: Dilute the urea concentration to <1 M by adding 100 mM Tris-HCl. Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Recovery:

    • Centrifuge the beads and collect the supernatant containing the tryptic peptides.

    • Elute any remaining peptides from the beads with 0.1% formic acid.

    • Combine the supernatant and eluate, then desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

The analysis of the resulting complex peptide mixture is a cornerstone of modern proteomics.[10][11]

ParameterRecommended SettingRationale
LC Column C18 reversed-phase, 15-25 cm length, 75 µm inner diameterProvides excellent separation of complex peptide mixtures based on hydrophobicity.[11]
LC Gradient 60-120 minute linear gradient from ~5% to 40% acetonitrile (with 0.1% formic acid)A long gradient is necessary to resolve the thousands of peptides present in the sample.
MS Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)DDA selects the most abundant peptides for fragmentation, while DIA systematically fragments all peptides, offering potentially better quantitation.[10]
MS1 Resolution >60,000High resolution is critical for accurate mass measurement and distinguishing between isobaric peptides.
MS2 Resolution >15,000High resolution in the fragment ion scan improves the confidence of peptide identification.
Data Analysis Software MaxQuant, Proteome Discoverer, SpectronautThese platforms perform database searching to match experimental MS/MS spectra to theoretical spectra from a protein sequence database, enabling protein identification and quantification.

References

  • MacKinnon, A. L., et al. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 55-73. [Link]

  • Dubinsky, L., et al. (2009). Target Identification by Diazirine Photo‐Cross‐Linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]

  • MacKinnon, A. L., et al. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PubMed, NIH. [Link]

  • Technology Networks. (2025). How LC-MS Works in Proteomics To Identify and Quantify Proteins. Technology Networks. [Link]

  • Smith, E., & Collins, I. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Zeng, G. S., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10456-10476. [Link]

  • Reshma, T. (2025). LC-MS in Proteomics and Biomarker Discovery. International Journal of Science and Research Archive, 13(1), 321-333. [Link]

  • Lin, S., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 136(12), 4472-4475. [Link]

  • Zhu, Y., et al. (2025). Liquid Chromatographic and Mass Spectrometric Methods for Quantitative Proteomic Analysis from Single-Cell and Nanogram-Level Samples. Analytical Chemistry, ACS Publications. [Link]

  • Tabb, D. L., et al. (2014). LC-MS/MS based Serum Proteomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma. Journal of Proteome Research, 13(11), 5103-5114. [Link]

  • Zhang, P., et al. (2021). Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin. Redox Biology, 47, 102157. [Link]

  • Lin, S., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. ResearchGate. [Link]

  • Lin, S., et al. (2014). Design of spiro[2.3]hex-1-ene, a genetically encodable double-strained alkene for superfast photoclick chemistry. PubMed. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

  • Parker, C. G., & Cravatt, B. F. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Communications, 53(75), 10354-10367. [Link]

  • Shen, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. [Link]

Sources

Application Notes & Protocols: A Guide to Covalently Crosslinking PROTACs with 1,2,5-Triazaspiro[2.3]hex-1-ene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Redefining Targeted Protein Degradation with Covalent Crosslinking

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules traditionally consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[3][4]

While conventional non-covalent PROTACs have shown significant promise, there is a growing interest in developing covalent PROTACs to enhance target engagement, improve potency, and potentially overcome resistance mechanisms.[5][6] Covalent PROTACs form a stable bond with their target protein, which can lead to a more sustained degradation effect.[] This application note introduces a novel approach to covalent PROTAC technology by incorporating the highly strained and reactive 1,2,5-Triazaspiro[2.3]hex-1-ene moiety as a covalent warhead.

The unique strained ring system of 1,2,5-Triazaspiro[2.3]hex-1-ene offers a distinct reactivity profile, enabling efficient and specific covalent modification of nucleophilic residues on the target protein. This guide provides a comprehensive overview of the design, synthesis, and evaluation of 1,2,5-Triazaspiro[2.3]hex-1-ene-based PROTACs for researchers, scientists, and drug development professionals.

The Rationale: Why 1,2,5-Triazaspiro[2.3]hex-1-ene for Covalent PROTACs?

The choice of a covalent warhead is critical in the design of effective covalent PROTACs. Traditional electrophiles like acrylamides have been successfully employed, but they can sometimes suffer from off-target reactivity.[] The 1,2,5-Triazaspiro[2.3]hex-1-ene scaffold presents several key advantages:

  • High Strain Energy: The fused cyclopropane and diazirine rings create significant ring strain, making the system highly susceptible to nucleophilic attack and subsequent ring-opening, driving the covalent crosslinking reaction.

  • Tunable Reactivity: The reactivity of the spirocyclic system can potentially be modulated through synthetic modifications, allowing for fine-tuning of the covalent modification kinetics.

  • Novelty and Specificity: As a novel warhead, it may exhibit a different reactivity profile compared to more common electrophiles, potentially leading to unique target engagement and reduced off-target effects.

The proposed mechanism involves the nucleophilic attack of a residue on the target protein (e.g., cysteine, lysine) on the strained diazirine ring of the 1,2,5-Triazaspiro[2.3]hex-1-ene moiety. This initiates a ring-opening cascade, resulting in the formation of a stable covalent bond and effectively crosslinking the PROTAC to its target.

Visualizing the Mechanism of Action

To understand the process, it's helpful to visualize the key steps involved in PROTAC-mediated protein degradation and the specific covalent crosslinking event.

PROTAC_Mechanism Figure 1: PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Covalent Crosslinking & Ubiquitination cluster_2 Proteasomal Degradation PROTAC 1,2,5-Triazaspiro PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: A workflow diagram illustrating the key stages of covalent PROTAC action.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a 1,2,5-Triazaspiro[2.3]hex-1-ene-containing PROTAC.

Protocol 1: Synthesis of a 1,2,5-Triazaspiro[2.3]hex-1-ene-Linker-E3 Ligase Ligand Building Block

The synthesis of these novel PROTACs is a modular process.[1][8] A key step is the preparation of a building block containing the reactive warhead, a flexible linker, and the E3 ligase ligand.

Materials:

  • 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride[9]

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., a primary amine or carboxylic acid)

  • Linker with complementary functional groups (e.g., a di-acid or di-amine)

  • Standard coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous solvents (DMF, DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Functionalization of 1,2,5-Triazaspiro[2.3]hex-1-ene:

    • The starting spirocycle is functionalized with a linker attachment point. This may involve standard organic synthesis transformations to introduce a reactive handle like a carboxylic acid or an amine.

  • Linker Conjugation to the E3 Ligase Ligand:

    • The chosen E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) is reacted with one end of a bifunctional linker using standard peptide coupling or other suitable conjugation chemistry.[2]

  • Final Assembly:

    • The functionalized 1,2,5-Triazaspiro[2.3]hex-1-ene is then coupled to the free end of the linker-E3 ligase ligand conjugate.

  • Purification and Characterization:

    • The final product is purified by flash chromatography or preparative HPLC.

    • Characterization is performed using NMR, LC-MS, and HRMS to confirm the structure and purity of the building block.

Protocol 2: Final PROTAC Synthesis and Characterization

The final PROTAC is assembled by conjugating the building block from Protocol 1 with the ligand for the protein of interest (POI).

Materials:

  • 1,2,5-Triazaspiro[2.3]hex-1-ene-Linker-E3 Ligase Ligand Building Block

  • POI ligand with a suitable functional group for conjugation

  • Coupling reagents and solvents as in Protocol 1

Procedure:

  • Conjugation:

    • The building block is reacted with the POI ligand using appropriate coupling chemistry.

  • Purification and Characterization:

    • The final PROTAC is purified and characterized as described in Protocol 1.

Data Presentation: Hypothetical Characterization of a Synthesized PROTAC

Compound IDStructureMolecular Weight ( g/mol )Purity (LC-MS)1H NMR
PROTAC-Spiro-001 [Schematic of the final PROTAC structure]850.42>98%Conforms
Protocol 3: In Vitro Evaluation of Covalent Target Engagement

Confirming the covalent modification of the target protein is a crucial step. Mass spectrometry is a powerful tool for this purpose.[10]

Materials:

  • Purified recombinant target protein

  • Synthesized 1,2,5-Triazaspiro[2.3]hex-1-ene PROTAC

  • Incubation buffer (e.g., PBS)

  • Mass spectrometer (e.g., ESI-QTOF)

Procedure:

  • Incubation:

    • Incubate the target protein with an excess of the PROTAC at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

  • Sample Preparation:

    • Quench the reaction and prepare the samples for mass spectrometry analysis. This may involve desalting and buffer exchange.

  • Intact Protein Mass Analysis:

    • Analyze the samples by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the PROTAC to the protein.

  • Peptide Mapping (Optional):

    • For more detailed information, perform tryptic digestion of the protein-PROTAC adduct followed by LC-MS/MS analysis to identify the specific residue(s) that have been modified.

Protocol 4: Cellular Assays to Confirm Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of the target protein within a cellular context. Western blotting is a standard method to assess protein levels.[11][12]

Materials:

  • Cell line expressing the target protein

  • 1,2,5-Triazaspiro[2.3]hex-1-ene PROTAC

  • Cell culture reagents

  • Lysis buffer with protease inhibitors

  • Antibodies (primary antibody against the target protein, loading control antibody, and secondary antibody)

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment:

    • Plate cells and treat with a dose-response of the PROTAC for a set period (e.g., 24 hours).

  • Cell Lysis:

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the appropriate antibodies.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of target protein degradation relative to a vehicle control. Calculate the DC50 (concentration at which 50% degradation is observed).

Data Presentation: Hypothetical Western Blot Quantification

PROTAC Concentration (nM)Target Protein Level (% of Control)
0 (Vehicle)100
185
1052
10015
10005

Advanced Characterization and Troubleshooting

For a more in-depth understanding of the PROTAC's mechanism and to troubleshoot potential issues, consider the following advanced assays:

  • Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used to measure the formation and stability of the POI-PROTAC-E3 ternary complex.[13]

  • Cellular Target Engagement Assays: NanoBRET or CETSA can be employed to confirm that the PROTAC is engaging its target within living cells.[13][14]

  • Ubiquitination Assays: In vitro or in-cell ubiquitination assays can directly demonstrate that the PROTAC is inducing the ubiquitination of the target protein.[11]

  • Off-Target Profiling: Proteomics-based approaches can be used to assess the selectivity of the PROTAC and identify any potential off-target degradation.[11]

Conclusion and Future Directions

The incorporation of 1,2,5-Triazaspiro[2.3]hex-1-ene into PROTACs represents an exciting new frontier in targeted protein degradation. The unique reactivity of this strained ring system offers the potential for highly efficient and specific covalent crosslinking, leading to enhanced potency and duration of action. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this novel class of covalent PROTACs. Future work will focus on expanding the library of 1,2,5-Triazaspiro[2.3]hex-1-ene-based PROTACs against a variety of therapeutic targets and further optimizing their pharmacological properties.

References

  • Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. (2021). Frontiers in Pharmacology. [Link]

  • Proteolysis targeting chimera. (2024). Wikipedia. [Link]

  • Covalency in PROTACs: Mechanisms and applications. (2022). ResearchGate. [Link]

  • Enhancing Intracellular Accumulation and Target Engagement of PROTACs with Reversible Covalent Chemistry. (2020). bioRxiv. [Link]

  • Applications of Covalent Chemistry in Targeted Protein Degradation. (2021). National Center for Biotechnology Information. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship, University of California. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). National Center for Biotechnology Information. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). National Center for Biotechnology Information. [Link]

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. (2020). National Center for Biotechnology Information. [Link]

  • Protein Degradation Methods. (2024). Biocompare. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). National Center for Biotechnology Information. [Link]

  • Fig. 3 Target engagement for PROTACs in cells. a Based on quantitative... (2020). ResearchGate. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

  • Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. (2025). bioRxiv. [Link]

  • Covalent PROTACs, An Emerging Protein Degradation Technology.pdf. (2023). SlideShare. [Link]

  • Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. (2022). National Center for Biotechnology Information. [Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. (2014). National Center for Biotechnology Information. [Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry | Request PDF. (2014). ResearchGate. [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2019). ACS Publications. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. [Link]

  • PROTACs revolutionize small molecule drugs. (2024). CAS. [Link]

  • Design of spiro[2.3]hex-1-ene, a genetically encodable double-strained alkene for superfast photoclick chemistry. (2014). PubMed. [Link]

  • Ene Reactions with Alkenes as Enophiles. (n.d.). Brandeis University. [Link]

  • 1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride. (n.d.). Jingming Chemical. [Link]

  • The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. (2021). MDPI. [Link]

  • Accretion product formation in the self-reaction of ethene-derived hydroxy peroxy radicals. (2023). Royal Society of Chemistry. [Link]

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Application Note: Synthesis and Integration of 1,2,5-Triazaspirohex-1-ene in Affinity-Based Probes (AfBPs)

Application Note: Synthesis and Integration of 1,2,5-Triazaspiro[1]hex-1-ene in Affinity-Based Probes (AfBPs)

Introduction & Mechanistic Rationale

Photoaffinity labeling (PAL) is a cornerstone technique for identifying protein-ligand interactions. While acyclic aliphatic diazirines are the most widely used PAL tags due to their small size, they suffer from a critical photochemical flaw: upon UV irradiation, a significant fraction isomerizes into linear diazo intermediates[1]. These long-lived diazo species selectively react with acidic amino acids (glutamate and aspartate), creating a severe, pH-dependent labeling bias known as the "backgroundome"[1].

To overcome this, conformationally constrained spirocyclic diazirines have been developed. 1,2,5-Triazaspiro[2]hex-1-ene [3]—a diazirine-substituted azetidine—represents a breakthrough scaffold. The ring strain of the spiro-azetidine prevents diazo isomerization, ensuring that photolysis exclusively yields a highly reactive singlet carbene for unbiased target insertion[1].

Critical Design Imperative: The photochemistry of the 1,2,5-triazaspiro[2]hex-1-ene scaffold is strictly governed by the protonation state of its azetidine nitrogen. Recent photochemical evaluations demonstrate that deprotonation or N-acylation (e.g., via standard amide coupling or Boc-protection) forces the scaffold into unproductive alkene rearrangements upon photolysis[1]. Therefore, to utilize this scaffold in Affinity-Based Probes (AfBPs), it must be conjugated via reductive amination (alkylation) to preserve the basicity of the amine, ensuring it remains protonated as an HCl salt or at physiological pH[1].

Photochemical Pathway Analysis

Pathwaycluster_0Acyclic Diazirine (e.g., Aliphatic)cluster_11,2,5-Triazaspirohex-1-ene (Protonated)A1Acyclic DiazirineA2Linear Diazo IsomerA1->A2 UV (365 nm)A3Biased Labeling(Glutamate/Aspartate)A2->A3 pH-dependent trapB1Spiro-Azetidine DiazirineB2Singlet CarbeneB1->B2 UV (365 nm)B3Unbiased Insertion(C-H, N-H, O-H)B2->B3 Rapid crosslinking

Figure 1: Photochemical pathway comparison between acyclic diazirines and spiro-azetidine diazirines.

Synthesis Protocol: 1,2,5-Triazaspiro[1]hex-1-ene Core

This protocol constructs the spirocyclic diazirine core from commercially available 1-Boc-azetidin-3-one using a modified liquid ammonia trapping methodology[4].

Step 1: Oxime Formation
  • Procedure: Dissolve 1-Boc-azetidin-3-one (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq). Reflux for 2 hours. Concentrate and extract with ethyl acetate.

  • Causality & QC: Pyridine acts as both a base and a catalyst to drive imine formation. Self-Validation: Confirm complete conversion via IR spectroscopy by the disappearance of the ketone C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Step 2: O-Mesylation
  • Procedure: Dissolve the oxime in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour.

  • Causality & QC: Mesylation transforms the hydroxyl group into a superior leaving group required for the subsequent nucleophilic substitution. Self-Validation: ¹H NMR will show a sharp new singlet at ~3.0 ppm corresponding to the mesyl methyl group.

Step 3: Diaziridine Formation
  • Procedure: Transfer the O-mesyl oxime to a pressure-rated heavy-walled glass tube. Cool to -78 °C. Condense anhydrous liquid ammonia (excess, ~20 mL per gram of substrate) into the tube. Seal tightly and allow to warm to room temperature, stirring for 12 hours. Carefully vent the ammonia.

  • Causality & QC: Liquid ammonia at -78 °C provides a massive excess of nucleophile, trapping the highly reactive intermediate before elimination side-reactions can occur[4]. Self-Validation: The diaziridine intermediate is highly polar; verify via LC-MS for the corresponding [M+H]⁺ peak.

Step 4: Oxidation to Diazirine
  • Procedure: Dissolve the crude diaziridine in methanol. Add triethylamine (2.0 eq) and solid iodine (I₂, 1.1 eq) in small portions in the dark. Stir for 1 hour at room temperature until the iodine color persists. Quench with saturated Na₂S₂O₃.

  • Causality & QC: Iodine selectively oxidizes the N-N single bond to a double bond. The reaction must be shielded from light, as diazirines are prone to photo-degradation. Self-Validation: ¹³C NMR will reveal the characteristic highly shielded sp³ spiro-carbon at ~25 ppm.

Step 5: Boc Deprotection
  • Procedure: Treat the N-Boc diazirine with 4M HCl in anhydrous dioxane at room temperature for 2 hours. Evaporate the solvent to yield 1,2,5-triazaspiro[2]hex-1-ene hydrochloride (MW: 119.55 g/mol )[3] as a white solid.

  • Causality & QC: Anhydrous HCl prevents the aqueous hydrolysis of the strained spirocycle. The product precipitates directly, providing a self-purifying system.

WorkflowN11-Boc-azetidin-3-oneN2Oxime FormationN1->N2N3Diaziridine SynthesisN2->N3N4Oxidation to DiazirineN3->N4N5Boc DeprotectionN4->N5N6Reductive AminationN5->N6N7Active AfBPN6->N7

Figure 2: Step-by-step synthesis workflow for 1,2,5-triazaspiro[2]hex-1-ene based AfBPs.

Probe Assembly: The Alkylation Imperative

To prevent the alkene rearrangement associated with neutral azetidine-diazirines[1], the target ligand must be conjugated via an alkyl linkage.

  • Reagents: Target ligand containing an aliphatic aldehyde (1.0 eq), 1,2,5-triazaspiro[2]hex-1-ene HCl (1.2 eq), NaBH(OAc)₃ (1.5 eq), 1,2-dichloroethane (DCE).

  • Procedure: Mix the aldehyde-bearing ligand and the diazirine HCl salt in DCE. Stir for 30 minutes to allow iminium ion formation. Add NaBH(OAc)₃ in one portion. Stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via reverse-phase HPLC (0.1% TFA) to isolate the probe as a TFA or HCl salt.

  • Causality & QC: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the iminium ion without prematurely reducing the aldehyde back to an alcohol. Self-Validation: Ensure the final probe is stored as a salt (e.g., lyophilized from HCl/TFA) to maintain the required protonated state for downstream photolysis.

Photoaffinity Labeling (PAL) Workflow

  • Incubation: Treat live cells or lysates with the synthesized AfBP (typically 1–10 µM) for 1 hour at 37 °C to establish binding equilibrium.

  • UV Crosslinking: Place the samples on ice. Irradiate at 365 nm (e.g., using a 100W LED array) for 10 minutes.

    • Causality: Diazirines exhibit a weak n→π* transition around 350–360 nm. 365 nm provides optimal energy for N₂ extrusion while avoiding the 280 nm range, which would cause direct phototoxicity and background crosslinking of aromatic amino acids (Trp, Tyr). The ice bath prevents thermal degradation of the proteome during irradiation.

  • Enrichment: Lyse the cells. If the ligand contains an alkyne handle, perform CuAAC (Click chemistry) with an azide-fluorophore or azide-biotin for visualization or streptavidin enrichment.

Data Summaries

Table 1: Photochemical Properties Comparison
Scaffold TypeIsomerization to DiazopH-Dependent BiasAlkene Rearrangement RiskIdeal Conjugation Method
Acyclic Aliphatic Diazirine HighHigh (Acidic Residues)LowAmide Coupling / Any
1,2,5-Triazaspiro[2]hex-1-ene NoneNoneHigh (if neutral/N-acylated)Reductive Amination
Table 2: Synthesis Yields and QC Validation Metrics
Synthesis StepReagents & ConditionsTypical YieldSelf-Validation / QC Metric
1. Oxime Formation NH₂OH·HCl, Pyridine, EtOH, 80°C85-95%IR: Loss of C=O stretch (~1720 cm⁻¹), appearance of broad O-H.
2. O-Mesylation MsCl, Et₃N, DCM, 0°C80-90%¹H NMR: Appearance of sharp singlet at ~3.0 ppm (mesyl CH₃).
3. Diaziridine Formation Liquid NH₃, -78°C to RT, sealed60-75%MS: [M+H]⁺ matches diaziridine mass. Highly polar on TLC.
4. Oxidation I₂, Et₃N, MeOH, Dark, RT40-50%¹³C NMR: Characteristic diazirine sp³ carbon at ~25 ppm.
5. Deprotection 4M HCl in Dioxane, RT>95%MS: Loss of Boc (-100 Da). Product is highly water-soluble.

References

  • Parker, C. G., et al. "Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells." Journal of the American Chemical Society, 2022.

  • "1,2,5-triazaspiro[2]hex-1-ene hydrochloride." EnamineStore.

  • "Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies." The Journal of Organic Chemistry, 2022.

Application Note: Mapping Protein-Protein Interactions (PPIs) with 1,2,5-Triazaspirohex-1-ene Probes

Application Note: Mapping Protein-Protein Interactions (PPIs) with 1,2,5-Triazaspiro[1]hex-1-ene Probes

Target Audience: Researchers, biochemists, and drug development professionals specializing in interactomics and targeted protein degradation.

Executive Summary

Mapping transient or low-affinity protein-protein interactions (PPIs) remains a fundamental bottleneck in interactomics and rational drug design. While photoaffinity labeling (PAL) has long been used to capture these fleeting interactions, classical aliphatic diazirines are plagued by off-target bias and low crosslinking yields.

This application note introduces 1,2,5-Triazaspirohex-1-ene , a next-generation, ultra-compact spirocyclic diazirine. By leveraging extreme ring strain, this azetidine-fused photophore suppresses intramolecular side reactions, ensuring a near-100% trajectory toward reactive carbene formation. This guide details the mechanistic rationale, probe design strategy, and a self-validating experimental protocol for achieving high-resolution, unbiased PPI mapping.

Scientific Rationale: The Mechanics of Strained Spirocyclic Diazirines

To understand why 1,2,5-Triazaspirohex-1-ene is a superior photophore, one must examine the chemical causality of diazirine photolysis.

The Problem with Classical Diazirines: Aliphatic diazirines are widely used because their small size minimizes steric interference. However, upon UV irradiation, they frequently isomerize into linear diazo intermediates. These diazo species possess a long half-life and act as electrophiles that selectively label acidic amino acids (Glutamate and Aspartate) in a pH-dependent manner, creating false-positive binding maps . Furthermore, diazirines fused to standard 5- or 6-membered azacycles often undergo intramolecular alkene rearrangements, quenching the reactive species before it can crosslink to the target protein.

The Spirocyclic Advantage: 1,2,5-Triazaspirohex-1-ene (CAS 2228823-96-7) features a diazirine ring spiro-fused to a 4-membered azetidine ring . The profound ring strain of the azetidine system energetically prohibits the formation of alkene rearrangement products. When irradiated at 350–360 nm, the probe is forced to extrude nitrogen gas ( N2​ ) and immediately generate a highly reactive singlet carbene. This carbene rapidly inserts into adjacent C-H, N-H, or O-H bonds at the PPI interface with near-zero distance, providing an unbiased, high-resolution crosslink without acidic residue bias.

PhotochemistryA1,2,5-Triazaspiro[2.3]hex-1-ene(Strained Diazirine)BSinglet Carbene(Highly Reactive)A->B UV 350-360 nm (-N₂)DDiazo Isomer(Minimized by Strain)A->D Minor PathwayCCovalent PPI Crosslink(Zero-Length)B->C C-H / X-H Insertion (Target Protein)D->B UV

Figure 1: Photochemical activation of 1,2,5-Triazaspirohex-1-ene to a reactive carbene.

Quantitative Comparison of Photophores

Selecting the right photophore dictates the success of the LC-MS/MS mapping. Table 1 summarizes why strained diazirines outperform legacy functional groups.

Table 1: Comparison of Photoreactive Groups for PPI Mapping

PhotophoreActivation WavelengthCrosslinking RadiusReactivity ProfilePrimary Limitations
Benzophenone ~350-360 nm~3.1 ÅC-H insertion (prefers Met/Trp)Bulky; requires long irradiation times; high steric hindrance.
Aryl Azide ~250-300 nm~1.5 ÅNitrene insertionRequires harsh UV (damages proteins); prone to nucleophile quenching.
Aliphatic Diazirine ~350-360 nm~0-1 ÅCarbene (broad) + Diazo (acidic)pH-dependent bias toward Glu/Asp; high rate of intramolecular quenching.
1,2,5-Triazaspirohex-1-ene ~350-360 nm~0-1 Å Carbene (unbiased, rapid) None; highly compact, resists alkene rearrangement.

Probe Design and Conjugation Strategy

The secondary amine at position 5 of the azetidine ring serves as a highly efficient, bioorthogonal conjugation handle.

Synthesis Workflow:

  • Amidation: Couple the 1,2,5-Triazaspirohex-1-ene hydrochloride salt to the C-terminus or acidic side-chain of your bait peptide using standard EDC/NHS or HATU coupling chemistry.

  • Reporter Tagging: Ensure the opposite terminus of your bait peptide contains a terminal alkyne or azide handle. This allows for downstream click-chemistry enrichment without adding bulky fluorophores or biotin tags during the delicate PPI binding phase .

Self-Validating Experimental Protocol: In Situ PPI Mapping

To ensure scientific integrity, every PAL experiment must be a self-validating system . Crosslinking artifacts are common; therefore, this protocol integrates a mandatory validation matrix to prove that the captured PPI is sequence-specific, light-dependent, and pocket-specific.

The Validation Matrix (Run in Parallel)
  • Condition A (Experimental): Bait-Probe + Target Lysate + UV

  • Condition B (Dark Control): Bait-Probe + Target Lysate + NO UV (Proves enrichment is purely covalent).

  • Condition C (Competitor): Bait-Probe + 10x Unlabeled Bait + Target Lysate + UV (Proves interaction occurs at the specific binding pocket, not via random collision).

Step-by-Step Methodology

Step 1: Complex Assembly

  • Dilute the target protein lysate (or live cell suspension) to a concentration of 1–2 mg/mL in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Add the synthesized 1,2,5-Triazaspirohex-1-ene bait probe to a final concentration of 1–10 µM.

  • Causality Note: Incubate at 4°C for 30–60 minutes. Lower temperatures stabilize transient PPIs and reduce the kinetic energy of the system, minimizing non-specific background collisions.

Step 2: Photocrosslinking

  • Transfer the samples to a pre-chilled 96-well plate on an ice block.

  • Irradiate the samples using a 365 nm UV crosslinking chamber (e.g., Spectroline) for 10–15 minutes.

  • Causality Note: 365 nm is specifically chosen because it efficiently cleaves the diazirine N=N bond but avoids the 280 nm absorption peak of aromatic amino acids (Trp, Tyr, Phe), preventing UV-induced protein denaturation. Keeping the sample on ice offsets the exothermic nature of carbene insertion.

Step 3: Bioorthogonal Tagging (Click Chemistry)

  • To the crosslinked lysate, add the following reagents sequentially to achieve the final concentrations:

    • Biotin-Azide (100 µM)

    • CuSO4 (1 mM)

    • THPTA ligand (1 mM)

    • Sodium Ascorbate (5 mM, freshly prepared)

  • Causality Note: THPTA is a critical water-soluble ligand that stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS). Without THPTA, ROS will oxidize protein side chains (e.g., Methionine to Methionine sulfoxide), severely confounding downstream LC-MS/MS spectra.

  • Incubate at room temperature for 1 hour with gentle agitation.

Step 4: Affinity Enrichment & LC-MS/MS

  • Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide and copper salts.

  • Resuspend the pellet in 1% SDS buffer and boil for 5 minutes to denature the proteins, ensuring that only covalently crosslinked proteins are pulled down.

  • Dilute the SDS to 0.1% and incubate with Streptavidin magnetic beads for 2 hours.

  • Wash beads stringently (e.g., 8M Urea, 1% SDS) to strip non-covalent interactors.

  • Perform on-bead Trypsin digestion and analyze the released peptides via high-resolution LC-MS/MS to identify the exact site of carbene insertion.

PPI_WorkflowStep11. Probe SynthesisConjugate azetidine handle to BaitStep22. Complex AssemblyIncubate Bait-Probe with Target LysateStep1->Step2Step33. PhotoactivationIrradiate at 365 nm (10-15 min, 4°C)Step2->Step3Step44. Bioorthogonal TaggingClick Chemistry with Biotin-AzideStep3->Step4Step55. Affinity EnrichmentStreptavidin Magnetic Bead PulldownStep4->Step5Step66. LC-MS/MS MappingDigest and Identify Crosslinked PeptidesStep5->Step6

Figure 2: Step-by-step workflow for mapping PPIs using azetidine-diazirine photocrosslinking.

Troubleshooting & Optimization

  • Low Crosslinking Yield: Ensure the UV lamp output is calibrated. Diazirines require a high photon flux at exactly ~350-365 nm. If the yield remains low, the probe may be buried in a solvent-inaccessible hydrophobic pocket where carbene insertion is sterically hindered.

  • High Background in MS/MS: If the Dark Control (Condition B) shows significant peptide enrichment, your stringent washes (Step 4.4) are insufficient. Increase the Urea concentration or wash duration to disrupt strong, non-covalent biotin-streptavidin interactions.

  • Loss of Bait Solubility: The highly strained azetidine ring is relatively polar, but if conjugation to a hydrophobic bait causes aggregation, add 0.01–0.05% Tween-20 or CHAPS during the complex assembly phase.

References

  • West, A. V., Amako, Y., & Woo, C. M. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society, 144(46), 21174–21183.[Link]

  • Iris Biotech GmbH. (2025). Photochemistry 2025: Photo-Crosslinkers for Various Applications.[Link]

Troubleshooting & Optimization

Overcoming steric hindrance during 1,2,5-Triazaspiro[2.3]hex-1-ene azetidine functionalization

Technical Support Center: 1,2,5-Triazaspiro[1]hex-1-ene Azetidine Functionalization

Welcome to the Advanced Scaffold Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of photoaffinity labels (PAL) into complex pharmacophores. The 1,2,5-triazaspiro[1]hex-1-ene system is a premier, compact PAL building block that is nearly isosteric to a methyl group, allowing it to probe underexplored parts of the proteome without disrupting natural ligand-protein interactions[2].

However, functionalizing the azetidine nitrogen (position 5) is notoriously difficult. The spiro-fused diazirine ring (positions 1,2,3) projects immense steric bulk over the azetidine face, drastically increasing the activation energy required for standard nucleophilic attacks[2]. Furthermore, the combined ring strain of the 3-membered diazirine and 4-membered azetidine makes the system highly prone to degradation if subjected to harsh thermal or basic conditions[3]. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Frequently Asked Questions (FAQs)

Q1: Why do my standard SN2 N-alkylation reactions fail or give complex mixtures? A1: Direct SN2 alkylation requires a specific, unhindered trajectory of attack. The spiro-diazirine ring physically blocks the approach of bulky electrophiles. Forcing the reaction with high heat (>60°C) or strong bases (e.g., NaH) leads to deprotonation-induced ring opening or thermal extrusion of N2 from the diazirine, resulting in cyclobutene or methylenecyclopropane byproducts[3].

Q2: What is the best coupling reagent for N-acylation of this scaffold? A2: We recommend HATU or COMU paired with a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Avoid traditional reagents like DCC or EDC/HOBt. The intermediate active esters formed by EDC are simply not reactive enough to overcome the steric barrier of the spirocycle at room temperature, leading to prolonged reaction times and eventual diazirine degradation.

Q3: How do I handle the photostability of the diazirine during functionalization? A3: Diazirines are activated by UV light (~350-360 nm) to form highly reactive carbenes that rapidly insert into nearby O-H, N-H, or C-H bonds[4]. While they are generally stable under standard laboratory fluorescent lighting, all reactions, workups, and chromatographic steps must be performed under amber light or in foil-wrapped flasks to prevent premature cross-linking or solvent insertion[4].

Q4: Can I use transition-metal cross-coupling (e.g., Buchwald-Hartwig) to N-arylate this scaffold? A4: Traditional Buchwald-Hartwig aminations often require temperatures (80-110°C) and strong bases (e.g., NaOtBu) that are fundamentally incompatible with the thermal and basic stability limits of the diazirine[3][5]. Instead, utilize Chan-Lam coupling with arylboronic acids and Cu(OAc)2 at room temperature. This avoids thermal degradation while successfully navigating the steric hindrance.

Functionalization Workflows & Logic

GStart1,2,5-Triazaspiro[2.3]hex-1-eneFunctionalizationAcylationN-Acylation(Amide Bond)Start->AcylationAlkylationN-Alkylation(C-N Bond)Start->AlkylationArylationN-Arylation(Aryl-N Bond)Start->ArylationAcyl_CondUse HATU / DIPEAAvoid weak active estersAcylation->Acyl_CondAlkyl_CondReductive AminationNaBH(OAc)3, mild acidAlkylation->Alkyl_CondAryl_CondChan-Lam CouplingCu(OAc)2, room tempArylation->Aryl_CondWarningCRITICAL: Shield from UV light (<400 nm)Maintain Reaction T < 40°CAcyl_Cond->WarningAlkyl_Cond->WarningAryl_Cond->Warning

Decision matrix for 1,2,5-triazaspiro[1]hex-1-ene functionalization based on target bond.

Troubleshooting Guide: Quantitative Failure Analysis

When dealing with highly strained spirocycles, selecting the wrong conditions doesn't just lower your yield—it destroys the starting material. Below is a comparative data summary of common functionalization attempts and their optimized solutions.

Attempted ReactionReagents / ConditionsObserved IssueMechanistic CauseOptimized Solution
N-Alkylation Alkyl bromide, K2CO3, 80°CBlack tar, 0% productThermal extrusion of N2[3]Reductive amination at 25°C
N-Acylation Carboxylic acid, EDC, HOBt, 25°C<10% yield after 24hWeak active ester cannot overcome steric shieldHATU/DIPEA pre-activation
N-Arylation Ar-Br, Pd2(dba)3, NaOtBu, 100°CComplete decompositionBase-induced ring opening & thermal stress[5]Chan-Lam coupling, 25°C
Deprotection TFA / DCM (1:1), 25°C~40% product lossAcid-catalyzed azetidine ring openingMild HCl in Dioxane (4M), 0°C

Mechanistic Divergence in Alkylation

MAmineSterically HinderedAzetidine NHDirectAlkylDirect SN2 Alkylation(Alkyl Halide + Base)Amine->DirectAlkyl Heat requiredRedAminReductive Amination(Aldehyde + Acid)Amine->RedAmin Room TempFailRing Opening &Diazirine DegradationDirectAlkyl->FailSuccessHigh Yield viaIminium IntermediateRedAmin->Success

Mechanistic divergence: Direct alkylation vs. reductive amination in hindered azetidines.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure you do not waste valuable material.

Protocol A: N-Alkylation via Reductive Amination (Preferred Method)

Reductive amination is vastly superior to direct alkylation because the formation of the iminium ion flattens the nitrogen geometry, temporarily relieving steric strain and facilitating the subsequent hydride attack.

  • Pre-formation of Iminium: In a foil-wrapped round-bottom flask, dissolve 1,2,5-triazaspiro[1]hex-1-ene hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add DIPEA (1.2 eq) to liberate the free base.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to catalyze iminium formation.

    • Self-Validation Checkpoint: Stir for 2 hours at room temperature. Monitor strictly by LCMS. Do not proceed to step 3 until the mass of the iminium intermediate is the dominant peak. Adding the reducing agent prematurely will simply reduce your aldehyde to an alcohol, halting the reaction.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3. Extract 3x with DCM. Dry over Na2SO4, concentrate under reduced pressure (bath temp < 30°C), and purify via silica gel chromatography (shielded from light).

Protocol B: Mild N-Acylation (Amide Bond Formation)

To successfully acylate this hindered amine, the electrophile must be hyper-activated before the azetidine is introduced.

  • Electrophile Activation: In a foil-wrapped vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality Note: This pre-activation step forms the highly reactive O-At ester. By doing this in the absence of the azetidine, you prevent the hindered amine from competing with the base or degrading in the presence of unreacted coupling agents.

  • Coupling: Add 1,2,5-triazaspiro[1]hex-1-ene hydrochloride (1.0 eq) in one portion. Stir at room temperature for 2 to 4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer with 5% aqueous LiCl (3x) to thoroughly remove the DMF, followed by a brine wash. Dry over MgSO4 and concentrate in vacuo (bath temp < 30°C).

References

  • Multigram Synthesis of Functionalized Spirocyclic Diazirines Source: ResearchGate URL
  • Mechanistic differences between linear vs.
  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling Source: PMC URL
  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry Source: PMC URL

Validation & Comparative

Benchmarking 1,2,5-Triazaspirohex-1-ene Against Standard Aliphatic Diazirines for Photoaffinity Labeling

Benchmarking 1,2,5-Triazaspiro[1]hex-1-ene Against Standard Aliphatic Diazirines for Photoaffinity Labeling

Executive Summary

Photoaffinity labeling (PAL) is a foundational technique in drug discovery for mapping small molecule–protein interactions. While aliphatic diazirines are the most widely utilized minimalist photoreactive tags due to their small steric footprint, traditional acyclic and standard cyclic diazirines suffer from critical mechanistic flaws: target-evading alkene rearrangements and pH-dependent labeling biases[1].

Recent structural innovations have introduced 1,2,5-triazaspiro[2]hex-1-ene (CAS: 2228823-96-7)[3], a highly strained diazirine-substituted azetidine. This guide provides an objective, data-driven comparison of this spirocyclic diazirine against standard aliphatic variants, detailing the mechanistic causality behind its superior cross-linking efficiency and providing self-validating protocols for its implementation.

Mechanistic Causality: The Role of Ring Strain in Photolysis

To understand the performance gap between diazirine classes, one must analyze their photolysis pathways. When exposed to UV light (365 nm), diazirines extrude nitrogen gas to form a highly reactive carbene, which rapidly inserts into nearby C-H, N-H, or O-H bonds. However, in standard aliphatic diazirines, this ideal pathway is heavily compromised[1]:

  • Diazo Isomerization & pH Bias: Standard alkyl diazirines undergo a competing isomerization into a linear diazo intermediate. This diazo species is relatively stable but highly reactive toward acidic microenvironments, leading to a pronounced, artifactual labeling bias toward glutamate and aspartate residues on protein surfaces[1].

  • Alkene Rearrangement (The "Dead-End"): In 5- and 6-membered azacycle diazirines (e.g., pyrrolidine or piperidine derivatives), the carbene intermediate frequently undergoes intramolecular hydride shifts. This results in alkene rearrangement products, acting as a dead-end pathway that drastically reduces the effective cross-linking yield[1].

The Spirocyclic Advantage: 1,2,5-triazaspiro[2]hex-1-ene leverages extreme ring strain to fundamentally alter these reactivity preferences. The geometric constraints of the spiro-fused 4-membered azetidine ring completely suppress the intramolecular rearrangements that lead to alkene formation[1]. Furthermore, while it may still form a diazo isomer, the resulting strained diazo species is chemically inert to dilute acids, entirely eliminating the pH-dependent labeling bias[1].

PhotolysisPathwayscluster_standardStandard Aliphatic Diazirinescluster_spiro1,2,5-Triazaspirohex-1-eneStdDiagStandard DiazirineStdCarbeneCarbene IntermediateStdDiag->StdCarbeneStdDiazoDiazo IsomerStdDiag->StdDiazoStdAlkeneAlkene RearrangementStdDiag->StdAlkene hν (5/6-rings)StdInsertTarget InsertionStdCarbene->StdInsertStdAcidicpH-Biased LabelingStdDiazo->StdAcidic H+SpiroDiagSpiro[2.3] DiazirineSpiroCarbeneCarbene IntermediateSpiroDiag->SpiroCarbeneSpiroDiazoDiazo Isomer (Inert)SpiroDiag->SpiroDiazoSpiroInsertTarget Insertion (>95%)SpiroCarbene->SpiroInsert

Photolysis pathways of standard diazirines vs. 1,2,5-triazaspiro[2]hex-1-ene.

Quantitative Benchmarking Data

The following table synthesizes experimental photolysis data comparing the azetidine-fused diazirine against standard cyclic and acyclic benchmarks in aqueous conditions (D₂O)[1].

Scaffold TypeExampleAlkene RearrangementCarbene Insertion (Hydrated Adduct)Diazo Reactivity (10 mM AcOH)pH-Dependent Bias
Acyclic Alkyl Minimalist Alkyl TagN/AModerateHighly ReactiveHigh (Acidic Residues)
6-Membered Azacycle Piperidine DiazirineHigh (>60%)LowHighly ReactiveHigh
5-Membered Azacycle Pyrrolidine DiazirineModerate (~40%)ModerateHighly ReactiveHigh
4-Membered Spirocycle 1,2,5-Triazaspiro[2]hex-1-ene 0% >95% Non-reactive None

Data Interpretation: The 1,2,5-triazaspiro[2]hex-1-ene scaffold achieves a near-quantitative (>95%) yield of the hydrated adduct upon photolysis, proving that the carbene intermediate efficiently inserts into target bonds without being siphoned off by alkene rearrangements[1]. Furthermore, its diazo isomer is completely unreactive to 10 mM acetic acid, confirming the elimination of off-target acidic residue labeling[1].

Experimental Protocol: Self-Validating Photolysis & Trapping Assay

To establish trustworthiness in probe design, researchers must empirically validate the reactivity profile of their chosen diazirine. The following self-validating workflow simultaneously measures carbene insertion efficiency and diazo reactivity[1].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the diazirine compound (e.g., 1,2,5-triazaspiro[2]hex-1-ene hydrochloride) in D₂O to a final concentration of 5 mM. Ensure the solution is kept protected from ambient light.

  • Photolysis (UV Irradiation): Transfer the solution to a quartz cuvette or glass vial. Irradiate using a 365 nm high-power LED array for 15 minutes. Critical Causality: Maintain the sample at 4 °C using a cooling block during irradiation. Thermal degradation can prematurely trigger non-specific diazirine breakdown, skewing the carbene yield.

  • Acid Trapping (Diazo Reactivity Assay): Immediately post-irradiation, divide the sample into two aliquots. To the test aliquot, add acetic acid (AcOH-d₄) to a final concentration of 10 mM. Incubate for 30 minutes at room temperature. This step forces any reactive diazo isomers formed during photolysis to form acetate-trapped adducts[1].

  • Analytical Quantification (NMR/LC-MS): Analyze both aliquots using ¹H-NMR and LC-MS.

    • Carbene Insertion: Quantify the formation of the hydrated adduct (insertion into D₂O).

    • Alkene Rearrangement: Monitor for the appearance of vinylic protons in the NMR spectra (expected to be absent for the spiro[2] system).

    • Diazo Reactivity: Check for acetate-trapped adducts in the AcOH-treated samples. A lack of new products confirms an inert diazo isomer[1].

ExpWorkflowPrep1. Sample Preparation(5 mM Diazirine in D2O)Irrad2. UV Irradiation(365 nm, 4°C, 15 min)Prep->IrradTrap3. Acid Trapping Assay(Add 10 mM AcOH)Irrad->TrapAnalyze4. NMR / LC-MS Analysis(Quantify Adducts)Trap->Analyze

Self-validating workflow for evaluating diazirine photolysis and diazo reactivity.

Conclusion

For drug development professionals engineering photoaffinity probes, substituting standard piperidine or pyrrolidine rings with 1,2,5-triazaspiro[2]hex-1-ene represents a significant methodological upgrade. By utilizing ring strain to physically prohibit alkene rearrangement and electronically deactivate the diazo isomer, this scaffold provides a >95% carbene insertion efficiency while maintaining a minimalist steric footprint, ultimately yielding cleaner, higher-confidence target identification data.

References

  • West, A. V., et al. "Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells." Journal of the American Chemical Society, 2022, 144 (46), 21108–21115. URL:[Link]

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